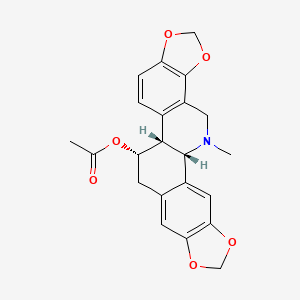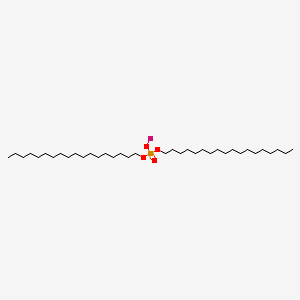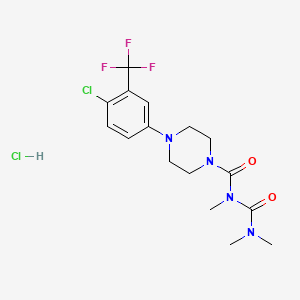
Cobaltate(2-), aqua(18-carboxy-20-(carboxymethyl)-8-ethenyl-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-21H,23H-porphine-2-propanoato(5-)-N(sup 21),N(sup 22),N(sup 23),N(sup 24))(N-((2,4-diamino-5-pyrimidinyl)methyl)-N-(4-hydroxy-2-mercapto-1-methyl-1-butenyl)formamide)-, dihydrogen, ((OC-6-24)-(2S-trans))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobaltate(2-), aqua(18-carboxy-20-(carboxymethyl)-8-ethenyl-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-21H,23H-porphine-2-propanoato(5-)-N(sup 21),N(sup 22),N(sup 23),N(sup 24))(N-((2,4-diamino-5-pyrimidinyl)methyl)-N-(4-hydroxy-2-mercapto-1-methyl-1-butenyl)formamide)-, dihydrogen, ((OC-6-24)-(2S-trans))- is a complex cobalt compound. It features a porphyrin ring structure with various functional groups attached, making it a subject of interest in coordination chemistry and bioinorganic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of cobalt ions with a porphyrin ligand. The process may include:
Ligand Synthesis: Preparation of the porphyrin ligand with the desired functional groups.
Metalation: Introduction of cobalt ions to the ligand under controlled conditions, often in the presence of a base.
Purification: Isolation and purification of the final product using techniques such as chromatography.
Industrial Production Methods
Industrial production may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents.
Reduction: Reduction reactions may occur in the presence of reducing agents.
Substitution: The functional groups attached to the porphyrin ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cobalt species, while substitution reactions may result in modified porphyrin derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a catalyst in various chemical reactions, including oxidation and reduction processes.
Material Science: Used in the development of advanced materials with specific electronic and optical properties.
Biology
Enzyme Mimics: Acts as a model for studying metalloenzymes and their mechanisms.
Drug Development:
Medicine
Diagnostic Agents: Utilized in imaging techniques such as MRI.
Therapeutic Agents: Investigated for potential therapeutic effects in treating diseases.
Industry
Sensors: Employed in the development of sensors for detecting various analytes.
Environmental Applications: Used in processes for environmental remediation.
Mecanismo De Acción
The compound exerts its effects through coordination with specific molecular targets. The porphyrin ring allows for interactions with metal ions and other molecules, facilitating various biochemical and chemical processes. The exact mechanism may involve:
Binding to Enzymes: Modulating enzyme activity.
Electron Transfer: Participating in redox reactions.
Signal Transduction: Influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cobalamin: A cobalt-containing compound with a corrin ring structure.
Hemin: An iron-containing porphyrin compound.
Uniqueness
The unique combination of functional groups and the specific coordination environment of cobaltate(2-) distinguishes it from other similar compounds. Its specific reactivity and applications make it a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
87211-44-7 |
|---|---|
Fórmula molecular |
C45H52CoN9O9S- |
Peso molecular |
953.9 g/mol |
Nombre IUPAC |
3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate;cobalt(2+);N-[(2,4-diaminopyrimidin-5-yl)methyl]-N-[(Z)-5-hydroxy-3-sulfanylpent-2-en-2-yl]formamide;hydron;hydrate |
InChI |
InChI=1S/C34H36N4O6.C11H17N5O2S.Co.H2O/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;1-7(9(19)2-3-17)16(6-18)5-8-4-14-11(13)15-10(8)12;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);4,6,17,19H,2-3,5H2,1H3,(H4,12,13,14,15);;1H2/q;;+2;/p-3/b;9-7-;; |
Clave InChI |
VYPYKJZULSGSCU-ROHPBIEZSA-K |
SMILES isomérico |
[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.C/C(=C(\CCO)/S)/N(CC1=CN=C(N=C1N)N)C=O.O.[Co+2] |
SMILES canónico |
[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.CC(=C(CCO)S)N(CC1=CN=C(N=C1N)N)C=O.O.[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


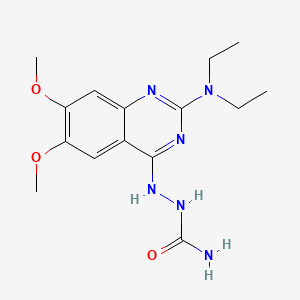


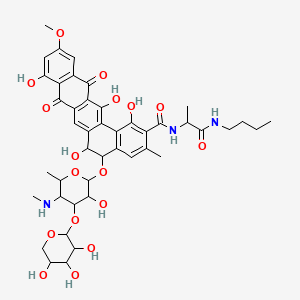
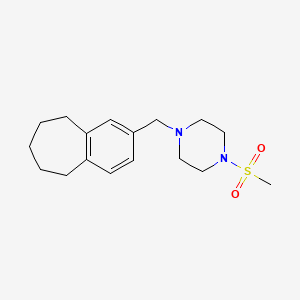


![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12769127.png)
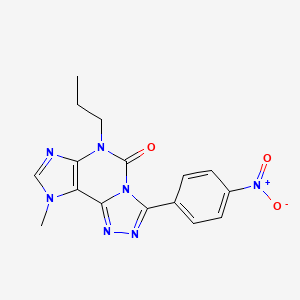

![(2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone](/img/structure/B12769149.png)
